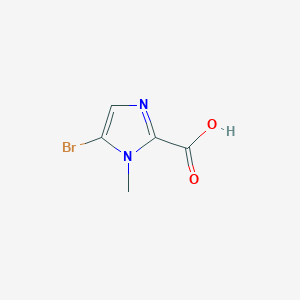

5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid

Description

BenchChem offers high-quality 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-methylimidazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-8-3(6)2-7-4(8)5(9)10/h2H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNIZAXGCAAHOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical & Stability Profile of 5-Bromo-1-methyl-1H-imidazole-2-carboxylic Acid

[1]

Molecular Identity & Structural Analysis[1][2]

This compound represents a highly functionalized imidazole building block. Its utility stems from the orthogonal reactivity of its three substituents: the C2-carboxylic acid (for amide coupling/cyclization), the C5-bromide (for cross-coupling), and the N1-methyl group (preventing tautomerization).

| Attribute | Detail |

| IUPAC Name | 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid |

| CAS Number | 109386-89-0 |

| Molecular Formula | C₅H₅BrN₂O₂ |

| Molecular Weight | 205.01 g/mol |

| SMILES | Cn1c(Br)cnc1C(=O)O |

| Key Pharmacophore | Electron-deficient imidazole core; zwitterionic potential |

Electronic Structure & Reactivity

The imidazole ring is electron-rich, but the C2-carboxylic acid exerts a strong electron-withdrawing effect (–I, –M), deactivating the ring toward electrophilic attack. The C5-position, however, remains the most nucleophilic carbon remaining, making it the site for halogenation if not pre-installed.

-

N1-Methyl: Blocks the N-H tautomer shift, fixing the bond order and ensuring the C5-position remains distinct from C4.[1]

-

C5-Bromine: Provides a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1] The C-Br bond is activated by the electron-deficient nature of the pyrimidine-like C2=N3 bond.[1]

-

C2-Carboxyl: Prone to thermal decarboxylation .[1] The inductive effect of the adjacent nitrogens stabilizes the transition state for CO₂ loss.

Physicochemical Properties[1][2][5][6][7][8][9][10]

Note: Experimental values for this specific derivative are sparse in open literature. Values below represent a synthesis of vendor data and chem-informatic consensus for the imidazole-2-carboxylic acid class.

Physical Constants[1]

| Property | Value / Range | Context & Implications |

| Appearance | White to off-white crystalline powder | Discoloration (yellowing) indicates decarboxylation or oxidation.[1] |

| Melting Point | 148 – 155 °C (Decomposes) | CRITICAL: Do not rely on MP for purity. The compound decarboxylates near its MP. |

| Solubility (Water) | Low (pH dependent) | Forms a zwitterionic aggregate at neutral pH. |

| Solubility (Organic) | High: DMSO, DMF, MeOHLow: DCM, Hexanes, Toluene | Requires polar aprotic solvents for reactions. |

| pKa (Acid) | ~ 1.8 – 2.2 (Predicted) | The C2-COOH is more acidic than benzoic acid due to the adjacent N-cation stabilization. |

| pKa (Base) | ~ 4.5 – 5.0 (Predicted) | The N3 nitrogen is less basic than imidazole (pKa 7) due to the EWG effects of Br and COOH. |

| LogP | ~ 0.3 – 0.6 | Moderately polar; amenable to RP-HPLC.[1] |

Stability & Degradation (The "Decarboxylation Trap")

The most common failure mode when handling this compound is thermal decarboxylation .

-

Mechanism: At temperatures >100°C (or lower in acidic media), the protonated N3 facilitates the loss of CO₂ to generate the transient ylide, which protonates to form 5-bromo-1-methylimidazole.[1]

-

Storage: Store at -20°C under inert atmosphere. Avoid prolonged exposure to ambient moisture.

Visualization of Chemical Logic

Structural Reactivity & Degradation Pathway

The following diagram illustrates the electronic pressures on the molecule and the decarboxylation pathway that researchers must avoid.

Caption: Figure 1. Reactivity map highlighting the competing synthetic utility (Blue/Green) against the thermal decarboxylation risk (Red/Yellow).

Experimental Protocols

Purity Analysis via HPLC (Reverse Phase)

Due to the zwitterionic nature, standard silica chromatography causes streaking. Reverse-phase HPLC with ion-pairing or pH control is required.[1]

Method Parameters:

-

Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) (Buffers pH to ~2, keeping carboxyl protonated).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (aromatic) and 220 nm (amide/carboxyl).

-

Expected Retention: The decarboxylated impurity (5-bromo-1-methylimidazole) is less polar and will elute later than the parent carboxylic acid.[1]

Solubility & Stability Test (Self-Validating)

Before committing valuable material to a reaction, perform this quick check:

-

Dissolve: 1 mg of compound in 0.5 mL DMSO-d6.

-

NMR Check: Acquire a ¹H NMR.

-

Target: Singlet at ~7.2-7.5 ppm (C4-H) and Singlet at ~3.8 ppm (N-Me).[1]

-

Impurity: If you see a new doublet/multiplet appearing upfield or a loss of the integration ratio, decarboxylation has occurred.

-

-

Stress Test: Heat the tube to 60°C for 1 hour and re-acquire. If the spectrum changes, the batch is thermally sensitive and reactions must be kept <40°C.

Synthesis & Manufacturing Context

Understanding the synthesis helps in identifying specific impurities.

Primary Route (Lithiation-Carboxylation):

-

Starting Material: 1-Methylimidazole.

-

Step 1 (Lithiation): n-BuLi at -78°C. (Selectively lithiates C2).

-

Step 2 (Quench): CO₂ gas. (Forms 1-methylimidazole-2-carboxylate).[1]

-

Step 3 (Bromination): NBS (N-bromosuccinimide).

Alternative Route (Halogen Dance):

-

Start with 1-methyl-4,5-dibromoimidazole .[1]

-

Treat with n-BuLi (Lithium-Halogen exchange occurs preferentially at C5, but rearranges or exchanges to C2 under specific conditions).

-

Quench with CO₂.

-

Note: This route is more expensive but yields higher regiochemical purity.

References

-

Chemical Identity & Basic Properties

-

Decarboxylation Mechanisms in Imidazoles

-

Organic Chemistry Portal. Decarboxylation of Heterocyclic Carboxylic Acids.

-

-

Synthetic Methodology (Lithiation/Bromination)

-

Safety & Handling (SDS)

A Prospective Analysis of 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid: A Technical Guide for Drug Discovery

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents.[1][2] This technical guide provides a prospective analysis of the potential biological activities of 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid, a molecule that, while not extensively documented, possesses structural motifs suggestive of significant pharmacological potential. By examining the structure-activity relationships of analogous compounds, this document aims to serve as a roadmap for researchers, scientists, and drug development professionals, outlining potential therapeutic applications and providing a framework for the initial biological evaluation of this promising scaffold. We will delve into its potential as an anticancer, antimicrobial, and antiviral agent, supported by a comprehensive review of the current literature on substituted imidazoles. Furthermore, this guide will present detailed experimental workflows and predictive visualizations to catalyze further investigation into this compound's therapeutic promise.

Introduction: The Imidazole Scaffold and the Potential of 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid

The imidazole ring is a five-membered heterocyclic compound that is a constituent of several vital natural products, including the amino acid histidine, purines in nucleic acids, and histamine.[3][4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a "privileged structure" in drug design, capable of interacting with a wide array of biological targets.[1] This versatility has led to the development of imidazole-containing drugs with a broad spectrum of activities, including antifungal, anticancer, antibacterial, and antiviral properties.[5][6]

5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid incorporates several key features that suggest a high potential for biological activity:

-

The Imidazole Core: Provides a robust and versatile scaffold for interaction with biological macromolecules.

-

Bromine at Position 5: Halogen substituents, particularly bromine, are known to enhance the biological activity of many compounds. They can increase lipophilicity, improving membrane permeability, and can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity to protein targets. The presence of electron-withdrawing groups has been noted as a requirement for the antimicrobial activity of some imidazole compounds.[7]

-

Methyl Group at Position 1: N-substitution on the imidazole ring can influence the molecule's pharmacokinetic properties and prevent metabolic degradation.

-

Carboxylic Acid at Position 2: This functional group can act as a key interaction point, forming salt bridges or hydrogen bonds with active site residues of enzymes or receptors. It has been specifically explored in the development of metallo-β-lactamase inhibitors.[8]

Given the lack of direct experimental data for this specific molecule, this guide will extrapolate from the known biological activities of structurally related compounds to build a compelling case for its investigation.

Synthesis and Physicochemical Properties

While a specific synthesis for 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid is not widely published, a plausible synthetic route can be proposed based on established imidazole synthesis methodologies. One potential approach involves the initial synthesis of a substituted imidazole followed by functional group manipulation. For instance, a multi-step synthesis could begin with the appropriate starting materials to form the methylated imidazole ring, followed by bromination and subsequent carboxylation. A one-pot synthesis of a related benzimidazole derivative, 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid, has been reported, showcasing a potential strategy for constructing such molecules.[9]

The physicochemical properties of 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid are predicted to influence its pharmacokinetic profile. The presence of the carboxylic acid group suggests it will have acidic properties, while the imidazole ring itself is amphoteric.[1] The bromine and methyl groups will contribute to its lipophilicity. These factors will collectively determine its absorption, distribution, metabolism, and excretion (ADME) characteristics, which are critical considerations in drug development.

Potential Therapeutic Applications: A Structure-Activity Relationship (SAR) Perspective

The structural features of 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid suggest its potential in several therapeutic areas.

Anticancer Activity

The imidazole scaffold is present in numerous anticancer agents.[10][11] Substituted imidazoles have been shown to exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[11] The presence of a bromine atom can be particularly advantageous. For example, the placement of a bromine atom at the C6 position of a quinoline-imidazole hybrid was found to be essential for its anticancer activity.[11] Bromo-substituted benzimidazole derivatives have also demonstrated significant antibacterial and anti-tubercular activities.[3][12][13]

Hypothesized Mechanism: The bromine atom on the imidazole ring could enhance binding to the active site of key cancer-related proteins, such as kinases or tubulin, through halogen bonding. The carboxylic acid group could form critical hydrogen bonds or salt bridges, further anchoring the molecule in the binding pocket.

Antimicrobial (Antibacterial and Antifungal) Activity

Imidazole derivatives are renowned for their antimicrobial properties, with the "azole" class of antifungals being a prime example.[14] The proposed mechanism for many imidazole-based antifungals involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol synthesis in fungal cell membranes. The antibacterial activity of imidazoles has also been documented against a range of Gram-positive and Gram-negative bacteria.[15] Studies have indicated that electron-withdrawing groups on the imidazole ring can enhance antimicrobial potency.[7]

Hypothesized Mechanism: 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid, with its electron-withdrawing bromine and carboxylic acid groups, may exhibit potent antimicrobial activity. It could potentially disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.[14]

Antiviral Activity

Several imidazole derivatives have been investigated for their antiviral properties.[7] These compounds can target various stages of the viral life cycle, from entry into the host cell to replication and assembly.

Hypothesized Mechanism: The structural features of 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid could allow it to inhibit viral enzymes, such as proteases or polymerases, which are essential for viral replication.

Proposed Experimental Workflows for Biological Evaluation

To investigate the therapeutic potential of 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid, a systematic approach to biological screening is recommended.

Primary Screening: In Vitro Cytotoxicity Assay

A primary screen to assess the anticancer potential of the compound can be performed using a standard in vitro cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid and a positive control (e.g., doxorubicin) in culture media. Add the diluted compounds to the cells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 (half-maximal inhibitory concentration) value.

Workflow for Target Identification and Validation

If significant activity is observed in the primary screen, a logical workflow for target identification and validation should be followed.

Caption: General workflow for hit-to-lead development.

Data Presentation and Visualization

To provide context for the potential activity of 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid, the following table summarizes the reported activities of some related imidazole derivatives.

| Compound Class | Specific Example | Biological Activity | Reported IC50/MIC Values | Reference |

| Bromo-substituted Benzimidazoles | 5-(nitro/bromo)-styryl-2-benzimidazole derivatives | Antibacterial/Antifungal | Moderate to good activity | [3] |

| Imidazole-Carboxylic Acids | Substituted 1H-imidazole-4-carboxylic acid derivatives | Anti-tubercular | Potent against M. tuberculosis | [3][12] |

| Imidazole-Carboxylic Acid Derivatives | 1H-imidazole-2-carboxylic acid derivatives | MBL Inhibition | Potent against VIM-type metallo-β-lactamases | [8] |

| Bromo-substituted Imidazoles | Imidazole derivative with a 2-bromobenzyl group | Anticancer | More active than cisplatin against several cancer cell lines | [10] |

Hypothetical Signaling Pathway Modulation

Many imidazole-based anticancer agents function as kinase inhibitors. The following diagram illustrates a simplified kinase signaling pathway that could be a potential target.

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK pathway.

Conclusion and Future Directions

While 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid remains a largely unexplored molecule, a thorough analysis of its structural components and the broader class of imidazole derivatives strongly suggests its potential as a valuable lead compound in drug discovery. The combination of the privileged imidazole scaffold with a bromine substituent and a carboxylic acid functional group presents a compelling case for its investigation as an anticancer, antimicrobial, and antiviral agent.

Future research should focus on:

-

Chemical Synthesis: Development and optimization of a reliable synthetic route to produce sufficient quantities of the compound for biological testing.

-

In Vitro Screening: Comprehensive screening against a diverse panel of cancer cell lines, bacterial strains, fungal strains, and viruses to identify its primary biological activities.

-

Mechanism of Action Studies: If significant activity is confirmed, further studies to elucidate the specific molecular targets and mechanisms of action.

-

Lead Optimization: A medicinal chemistry program to synthesize and evaluate analogues of 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid to improve potency, selectivity, and pharmacokinetic properties.

This technical guide provides a foundational framework to inspire and direct future research into this promising molecule, with the ultimate goal of translating its potential into novel therapeutic agents.

References

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. mdpi.com [mdpi.com]

- 3. pharmacyjournal.net [pharmacyjournal.net]

- 4. ijrar.org [ijrar.org]

- 5. clinmedkaz.org [clinmedkaz.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]

- 10. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. nano-ntp.com [nano-ntp.com]

- 15. oatext.com [oatext.com]

Methodological & Application

Application Note: Optimization of C-C Bond Formation for 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Suzuki-Miyaura coupling of 5-bromo-1-methyl-1H-imidazole-2-carboxylic acid presents a distinct set of challenges compared to standard aryl halide couplings. This substrate contains three conflicting functionalities:

-

The Electrophile (C5-Br): The coupling partner, located on the electron-deficient imidazole ring.

-

The Nucleophile/Chelator (N3): The imidazole nitrogen lone pair can displace phosphine ligands, poisoning the Palladium catalyst.

-

The Acidic Moiety (C2-COOH): In its free acid form, it can protonate reactive intermediates. In its anionic form (carboxylate), it can act as a bidentate ligand, further sequestering the catalyst.

This guide outlines two validated workflows:

-

Protocol A (The "Gold Standard"): Esterification prior to coupling. This route is recommended for high-value intermediates requiring maximum yield and purification ease.

-

Protocol B (The "Direct" Route): Ligand-accelerated coupling of the free acid. This route is faster but requires strict pH control to maintain the solubility of the zwitterionic species.

Critical Mechanistic Insights

Catalyst Poisoning & Ligand Selection

Standard catalysts like Pd(PPh3)4 often fail with imidazole acids because the N3 nitrogen and the carboxylate group displace triphenylphosphine.

-

Solution: Use bidentate ligands with large bite angles (e.g., dppf ) or bulky biaryl monophosphines (e.g., XPhos , SPhos ) that create a steric wall, preventing N-coordination to the Pd center.

The "Boronate-Acid" Mismatch

Free carboxylic acids can react with boronic acids/esters to form anhydrides or boronate-carboxylate complexes, stalling transmetallation.

-

Solution: In Protocol B, we utilize a high-molarity aqueous base (K3PO4) to ensure the substrate exists entirely as the carboxylate salt, which is highly soluble in water, while the catalyst remains in the organic phase (interfacial catalysis).

Experimental Protocols

Protocol A: The Two-Step Ester Route (Recommended)

Use this protocol for scale-up >10g or when purification by crystallization is desired.

Step 1: Methyl Ester Formation

Reagents: Substrate (1.0 equiv), SOCl2 (3.0 equiv), MeOH (Solvent).

-

Suspend 5-bromo-1-methyl-1H-imidazole-2-carboxylic acid in anhydrous MeOH (0.5 M).

-

Cool to 0°C. Add SOCl2 dropwise (Exothermic!).

-

Reflux for 4 hours. Monitor by LCMS (Acid peak [M+H]+ 205/207 → Ester peak [M+H]+ 219/221).

-

Concentrate to dryness. The residue is the HCl salt of the ester. Use directly.

Step 2: Suzuki Coupling of the Ester

Reagents:

-

Halide: Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate HCl salt (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2[1]·DCM (3 mol%) — Chosen for stability against residual acid.

-

Base: Na2CO3 (3.5 equiv) — Extra base needed to neutralize the HCl salt.

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Procedure:

-

Charge: In a reaction vial, combine the Halide, Boronic Acid, and Na2CO3.

-

Solvent: Add Dioxane/Water mixture.[2] Degas by bubbling Nitrogen for 10 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid.[3]

-

Catalyst: Add Pd(dppf)Cl2[1]·DCM.

-

Heat: Seal and heat to 90°C for 4–6 hours.

-

Workup: Dilute with EtOAc. Wash with water.[4] The ester product typically partitions into the organic layer.

Protocol B: Direct Coupling of the Free Acid

Use this protocol for rapid library synthesis (<100mg) or when the ester is unstable.

Reagents:

-

Halide: 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (1.5 equiv)

-

Catalyst: XPhos Pd G2 (2–5 mol%) — Buchwald precatalysts are essential here for rapid oxidative addition before catalyst deactivation.

-

Base: K3PO4 (3.0 equiv) — Phosphate buffers the pH effectively for azoles.

-

Solvent: n-Butanol / Water (3:1). n-Butanol is used for its higher boiling point and ability to solubilize polar intermediates.

Procedure:

-

Dissolution: Dissolve the starting acid and Base in the water portion first. Ensure a clear solution (formation of potassium salt).

-

Addition: Add n-Butanol, Boronic Acid, and Catalyst.

-

Degas: Sparge with Argon for 5 mins.

-

Reaction: Heat to 100°C for 2–4 hours.

-

Workup (Critical):

-

The product is an acid. Do not wash with basic water, or you will lose the product to the aqueous waste.

-

Adjust pH of the mixture to ~4.0 using 1N HCl.

-

Extract with EtOAc or n-Butanol.

-

Data Summary & Optimization Table

| Variable | Protocol A (Ester) | Protocol B (Acid) | Rationale |

| Catalyst | Pd(dppf)Cl2 | XPhos Pd G2 | XPhos prevents N-coordination in the free acid species. |

| Base | Na2CO3 | K3PO4 | Phosphate is superior for unprotected azoles (Tan et al.). |

| Solvent | Dioxane/H2O | n-BuOH/H2O | n-BuOH solubilizes the zwitterionic transition state. |

| Temp | 90°C | 100°C | Higher energy barrier for the anionic oxidative addition. |

| Yield | High (85-95%) | Moderate (50-70%) | Direct coupling suffers from protodebromination side-reactions. |

Visualized Workflows

Decision Tree & Workflow

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate stability and scale.

Mechanistic Cycle & Inhibition Risks

Figure 2: Catalytic cycle highlighting the specific risk of imidazole nitrogen coordination (Inhibition Trap) if incorrect ligands are used.

References

-

Tan, J., et al. (2015).[5] "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of Organic Chemistry. Link

-

Miyaura, N., & Suzuki, A. (1995).[6] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

-

Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society. Link

-

BenchChem. (2025).[4] "Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole" (Analogous Heterocycle Protocol). Link

Sources

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yoneda Labs [yonedalabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

The Rising Star of Functional Materials: Application Notes for 5-Bromo-1-methyl-1H-imidazole-2-carboxylic Acid in Material Science

The relentless pursuit of novel materials with tailored properties has led researchers down fascinating avenues of molecular engineering. In this landscape, the design and synthesis of organic linkers for coordination polymers and metal-organic frameworks (MOFs) are of paramount importance. This guide delves into the potential of a promising, yet underexplored, building block: 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid . We will explore its application in the burgeoning field of material science, providing detailed insights and robust protocols for its use in the synthesis of advanced functional materials.

Introduction: The Strategic Advantage of a Brominated Imidazole Ligand

5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound featuring a unique combination of functional groups that make it an attractive candidate for the construction of crystalline materials. The imidazole ring, with its two nitrogen atoms, and the carboxylic acid group provide multiple coordination sites for metal ions. The presence of a bromine atom and a methyl group offers further avenues for tuning the resulting material's properties.

The strategic placement of the bromine atom can influence the electronic properties of the ligand and introduce halogen bonding capabilities, which can play a crucial role in the supramolecular assembly and final architecture of the material. The methyl group, while seemingly simple, can impact the steric environment around the coordination sites, potentially leading to unique framework topologies. These features position 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid as a versatile linker for creating a new generation of functional materials with potential applications in catalysis, gas storage, and luminescence.

Core Application: A Linker for Metal-Organic Frameworks and Coordination Polymers

The primary application of 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid in material science lies in its role as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers.[1][2] MOFs are a class of crystalline porous materials constructed from metal ions or clusters connected by organic ligands.[3][4] The judicious selection of both the metallic nodes and the organic linkers allows for the precise control of the resulting framework's pore size, shape, and functionality.

Imidazole-based ligands, particularly those containing carboxylate groups, are well-regarded in the design of MOFs due to their ability to act as versatile N- and O-donors, facilitating the formation of robust and diverse network structures.[5][6] The incorporation of a bromine atom on the imidazole ring, as in our target molecule, can further enhance the material's properties, for instance by acting as a catalytic site or by influencing the electronic band structure.

Experimental Protocol: Solvothermal Synthesis of a Zinc-Based MOF

The following protocol details a proposed method for the synthesis of a zinc-based MOF using 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid. This procedure is adapted from established methods for the synthesis of MOFs with structurally similar imidazole-carboxylate ligands.[7][8][9] Solvothermal synthesis is a widely used technique for growing high-quality crystals of MOFs.[3][7]

Reagents and Materials

-

5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid (Ligand)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)

-

N,N-Dimethylformamide (DMF) (Solvent)

-

Ethanol (Solvent for washing)

-

Teflon-lined stainless steel autoclave (23 mL)

-

Magnetic stirrer and hot plate

-

Centrifuge

-

Vacuum oven

Synthesis Procedure

-

Preparation of the Reaction Mixture: In a 20 mL glass vial, dissolve 0.1 mmol of 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid and 0.1 mmol of zinc nitrate hexahydrate in 10 mL of N,N-Dimethylformamide (DMF).

-

Solubilization: Stir the mixture at room temperature for 30 minutes to ensure complete dissolution of the reagents.

-

Solvothermal Reaction: Transfer the clear solution into a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a preheated oven at 120 °C for 72 hours.

-

Cooling and Crystal Collection: After the reaction is complete, allow the autoclave to cool down slowly to room temperature. Colorless crystals of the MOF are expected to have formed.

-

Washing and Purification: Carefully decant the mother liquor. Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials and residual solvent. The washing can be facilitated by gentle sonication and centrifugation.

-

Drying: Dry the purified crystals under vacuum at 80 °C for 12 hours.

Rationale Behind Experimental Choices

-

Metal Source: Zinc nitrate is a common and effective precursor for the synthesis of zinc-based MOFs. The nitrate counter-ion is generally non-coordinating and does not interfere with the framework formation.

-

Solvent: DMF is a high-boiling point polar aprotic solvent that is widely used in MOF synthesis. It effectively dissolves the ligand and the metal salt, and its high boiling point allows for the reaction to be carried out at elevated temperatures, which is often necessary for crystal growth.

-

Temperature and Time: The chosen temperature of 120 °C and reaction time of 72 hours are typical for solvothermal synthesis of imidazole-based MOFs. These conditions provide sufficient thermal energy for the deprotonation of the carboxylic acid and the coordination reaction to proceed, leading to the formation of a crystalline product. A slower cooling rate is crucial for obtaining larger, well-defined crystals.

Characterization of the Synthesized Material

To confirm the successful synthesis of the desired MOF and to elucidate its properties, a series of characterization techniques should be employed.

| Characterization Technique | Purpose | Expected Outcome |

| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. | A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. |

| Single-Crystal X-Ray Diffraction | To determine the precise three-dimensional atomic structure of the MOF. | Detailed information on bond lengths, bond angles, coordination environment of the metal center, and the overall framework topology. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the material and confirm the coordination of the ligand to the metal center. | Disappearance or shift of the C=O stretching frequency of the carboxylic acid upon coordination to the zinc ion. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF. | A TGA curve showing the temperature at which the framework starts to decompose, providing information about its thermal robustness. |

| Brunauer-Emmett-Teller (BET) Analysis | To determine the surface area and porosity of the material. | A nitrogen adsorption-desorption isotherm from which the specific surface area and pore size distribution can be calculated, confirming the porous nature of the MOF. |

| Luminescence Spectroscopy | To investigate the photophysical properties of the material. | Emission and excitation spectra that may reveal interesting luminescent properties, potentially useful for sensing applications. |

Visualizing the Process and Structure

To better understand the experimental workflow and the potential structure of the resulting material, diagrams are invaluable.

Experimental Workflow

Caption: Solvothermal synthesis workflow for a zinc-based MOF.

Conceptual MOF Structure

Caption: Conceptual representation of a 3D MOF network.

Potential Applications and Future Directions

The materials synthesized using 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid are anticipated to exhibit a range of interesting properties and potential applications:

-

Catalysis: The presence of the bromine atom could render the framework an active catalyst for various organic transformations. The Lewis acidic metal centers can also contribute to catalytic activity.

-

Gas Storage and Separation: The porous nature of the MOF could be exploited for the storage of gases like hydrogen and carbon dioxide. The specific chemical environment of the pores, influenced by the bromo and methyl groups, might lead to selective gas adsorption.

-

Luminescent Sensing: Imidazole-containing MOFs often exhibit fluorescence. The luminescence of the synthesized material could be sensitive to the presence of specific analytes, making it a candidate for chemical sensing applications.

Future research should focus on systematically varying the metal source (e.g., using other transition metals like copper, cobalt, or manganese) to explore the formation of different framework topologies and functionalities. Furthermore, post-synthetic modification of the bromine atom could open up avenues for introducing new functional groups into the framework, further expanding the material's potential applications.

Conclusion

5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid stands as a promising and versatile building block for the construction of novel functional materials. Its unique combination of coordinating groups and tunable substituents offers exciting opportunities for the rational design of MOFs and coordination polymers with tailored properties. The detailed protocol and insights provided in this guide are intended to empower researchers to explore the potential of this intriguing molecule and contribute to the advancement of material science.

References

-

Structural and functional studies on ternary coordination polymers from 5-bromoisophthalate and imidazole based flexible linker. RSC Advances, 2014, 4(14), 7352-7360. [Link]

-

Zhao, Y., et al. Solvothermal Synthesis of Multifunctional Coordination Polymers. Zeitschrift für Naturforschung B, 2006, 61(8), 975-982. [Link]

-

Navaie Diva, T., et al. Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Journal of Chemical Reviews, 2025, 7(1), 63-80. [Link]

-

Synthesis, Crystal Structures, and Properties of Two Coordination Polymers Built from Imidazolyl and Carboxylate Ligands. Molecules, 2017, 22(3), 453. [Link]

-

Liu, K., et al. Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and Different Carboxylate Ligands. Crystals, 2018, 8(7), 288. [Link]

-

Hydrothermal synthesis of MOFs. Request PDF. [Link]

-

Hydrothermal Synthesis of Metal−Organic Frameworks Based on Aromatic Polycarboxylate and Flexible Bis(imidazole) Ligands. Request PDF. [Link]

-

Iswarya, N., et al. Synthesis, Characterization and Adsorption Capability of MOF-5. Science Alert, 2012, 5(5), 337-344. [Link]

-

Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm, 2014, 16(34), 7936-7945. [Link]

-

Dirersa, W. B. A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 2017, 5(3). [Link]

-

A series of alkaline earth metal coordination polymers constructed from two newly designed imidazole-based dicarboxylate ligands containing pyridinylmethyl groups. CrystEngComm, 2013, 15(43), 8866-8876. [Link]

-

Synthesis and Characterization of New Metal-Organic Frameworks for Gas Adsorption Studies and as Solid Superacids. eScholarship. [Link]

-

Introduction to Coordination Polymers: History, Classifications, and Applications. MDPI. [Link]

-

The Synthesis and Crystal Structures of New One- and Two-Dimensional Fe(II) Coordination Polymers Using Imidazole Derivatives. MDPI. [Link]

-

Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Journal of Chemical Reviews, 2025, 7(1), 63-80. [Link]

-

Synthesis and characterization of the interpenetrated MOF-5. Journal of Materials Chemistry, 2010, 20(15), 3024-3030. [Link]

-

Assembly of one novel coordination polymer built from rigid tricarboxylate ligand and bis(imidazole) linker: Synthesis, structure, and fluorescence sensing property. Inorganica Chimica Acta, 2019, 486, 439-443. [Link]

-

Six New Metal−Organic Frameworks Based on Polycarboxylate Acids and V-shaped Imidazole-Based Synthon: Syntheses, Crystal Structures, and Properties. Inorganic Chemistry, 2011, 50(6), 2235-2243. [Link]

-

Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. RSC Advances, 2020, 10(58), 35301-35308. [Link]

-

Metal–Organic Frameworks in Biomedicine. Chemical Reviews, 2012, 112(2), 1105-1149. [Link]

-

Recent progress in functional metal–organic frameworks for bio-medical application. Regenerative Biomaterials, 2024, 11. [Link]

Sources

- 1. Structural and functional studies on ternary coordination polymers from 5-bromoisophthalate and imidazole based flexible linker - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Recent progress in the synthesis of metal–organic frameworks (Journal Article) | OSTI.GOV [osti.gov]

- 7. znaturforsch.com [znaturforsch.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: 5-Bromo-1-methyl-1H-imidazole-2-carboxylic Acid

The following technical guide addresses the stability and handling of 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid . This compound presents a classic "decarboxylation trap" for researchers, often degrading into 5-bromo-1-methylimidazole (CAS 1003-21-0) during standard isolation procedures.

Role: Senior Application Scientist Subject: Stability, Isolation, and Handling Protocols Urgency: High (Thermal Sensitivity)

Executive Technical Summary

The Core Challenge: The primary stability issue with 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid is thermal decarboxylation at the C2 position. While the bromine atom at C5 provides some electronic stabilization compared to the unsubstituted parent acid, the 2-carboxylic acid moiety on the imidazole ring is inherently labile.

The Symptom: Users typically report that a white crystalline solid turns into a yellow/brown oil or a low-melting solid (MP ~40–44°C) upon vacuum drying or rotary evaporation. This "oil" is usually the decarboxylated byproduct, 5-bromo-1-methylimidazole .

Troubleshooting Guide (Q&A Format)

Issue 1: "My product turned into an oil during drying."

Q: I synthesized the acid and isolated a solid, but after drying it on the rotovap at 50°C, it melted into an oil. What happened?

A: You likely triggered thermal decarboxylation.[1]

-

Diagnosis: The melting point of the pure acid is significantly higher (often >150°C with decomposition), whereas the decarboxylated byproduct (5-bromo-1-methylimidazole) melts at 40–44°C . If your water bath was set to 50°C, you effectively synthesized the byproduct in situ.

-

The Fix: Do not use heat to dry this compound.

-

Protocol: Use lyophilization (freeze-drying) from a frozen aqueous/dioxane solution.

-

Alternative: If you must use a vacuum oven, set the temperature to <25°C and use a high-vacuum line with a P2O5 desiccant trap.

-

Issue 2: "I see gas bubbling during the acidification step."

Q: When acidifying the lithium salt or basic hydrolysate to pH 3, I observed vigorous bubbling. Is this normal?

A: This is a critical warning sign.

-

Cause: While some bubbling might be residual carbonate from the reaction, sustained evolution of gas usually indicates CO₂ loss from your product.

-

Mechanism: Decarboxylation of heteroaromatic acids is acid-catalyzed. Protonation of the imidazole ring (N3) or the carboxylate group lowers the activation energy for CO₂ extrusion.

-

The Fix:

-

Avoid over-acidification. The isoelectric point (pI) is likely near pH 3–4. Stop adding acid once precipitation begins.

-

Perform the acidification at 0°C (ice bath) . Never acidify at room temperature.

-

Issue 3: "NMR shows a new peak at 7.5–8.0 ppm."

Q: My H-NMR shows the correct methyl group and the C4-proton, but there is an extra singlet in the aromatic region.

A: This confirms decarboxylation.[1][2]

-

Analysis: The target acid has no proton at the C2 position. The decarboxylated product has a proton at C2.[3]

-

Validation:

-

Target Acid: ~3.8 ppm (s, 3H, N-Me), ~7.2 ppm (s, 1H, C4-H). No C2-H.

-

Byproduct: ~3.7 ppm (s, 3H, N-Me), ~7.1 ppm (s, 1H, C4-H), ~7.6–7.8 ppm (s, 1H, C2-H) .

-

Deep Dive: The Decarboxylation Mechanism

Understanding why this happens allows you to prevent it. The reaction proceeds through a zwitterionic intermediate or a cyclic transition state, driven by the stability of the resulting ylide/carbene equivalent which rapidly protonates.

Figure 1: Thermal and acid-catalyzed decarboxylation pathway of 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid.

Experimental Protocols

Protocol A: Safe Isolation (Lyophilization)

Use this method to isolate the acid without degradation.

-

Preparation: Dissolve the crude wet cake (obtained after filtration at 0°C) in a minimum amount of 1,4-dioxane (melting point 11.8°C, easy to freeze) or water.

-

Freezing: Shell-freeze the flask in liquid nitrogen or a dry ice/acetone bath to maximize surface area.

-

Sublimation: Connect to a lyophilizer (freeze-dryer) with a condenser temperature below -50°C and vacuum <100 mTorr.

-

Completion: Allow the solvent to sublime over 12–24 hours. The product should remain a fluffy white/off-white powder.

-

Storage: Immediately transfer to a vial, flush with Argon, and store at -20°C .

Protocol B: Rapid Purity Check (Solubility Test)

A quick benchtop test to distinguish the Acid from the Decarboxylated Byproduct.

| Property | Target: 2-Carboxylic Acid | Byproduct: 5-Bromo-1-methylimidazole |

| Solubility (pH 8) | Soluble (forms carboxylate salt) | Low/Moderate (neutral molecule) |

| Solubility (DCM) | Insoluble/Poor | Highly Soluble |

| Appearance | High MP Solid (>150°C dec) | Low MP Solid (40–44°C) |

Test Step:

-

Take 10 mg of your solid.

-

Add 1 mL of Dichloromethane (DCM).

-

Observation:

-

If it dissolves clearly

It is likely the Byproduct . -

If it remains a suspension

It is likely the Target Acid .

-

Storage & Stability Specifications

| Parameter | Specification | Reason |

| Storage Temp | -20°C (Freezer) | Retards thermal decarboxylation kinetics. |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents moisture absorption (hygroscopic). |

| Container | Amber Glass | Protects C-Br bond from photolytic cleavage. |

| Shelf Life | < 6 Months | Inherently unstable; re-analyze NMR before use. |

Decision Tree for Troubleshooting

Figure 2: Rapid decision matrix for assessing product integrity.

References

- Citation Context: Confirms the general instability and decarboxylation risk of imidazole-2-carboxylic acids upon he

- Citation Context: Provides physical data (MP 40-44°C) for the decarboxylated byproduct, serving as a diagnostic marker.

- Citation Context: Discusses synthetic pathways involving C2-lithiation and quenching, relevant to the acid's form

-

ChemGuide. (n.d.). Thermal Stability of Carbonates and Carboxylic Acids. Retrieved February 16, 2026, from [Link]

- Citation Context: General mechanistic grounding for thermal decarboxylation of carboxylic acids attached to electron-withdrawing or heteroarom

Sources

avoiding debromination in reactions with 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid

A Guide to Preventing Debromination in Synthetic Transformations

Welcome to the technical support center for 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this versatile building block, with a particular focus on the common and often frustrating side reaction of debromination. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you achieve your synthetic goals efficiently and with high fidelity.

Understanding the Challenge: The Lability of the C-Br Bond

5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid is a valuable reagent, offering a handle for a variety of cross-coupling and derivatization reactions. However, the electron-rich nature of the N-methylated imidazole ring can render the C5-Br bond susceptible to cleavage, leading to the formation of the undesired debrominated byproduct, 1-methyl-1H-imidazole-2-carboxylic acid. This hydrodehalogenation is a common pitfall, particularly in palladium-catalyzed cross-coupling reactions, but can also occur under other conditions. Understanding the mechanisms behind this side reaction is the first step toward its prevention.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our users encounter when working with 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid.

Q1: I'm seeing a significant amount of the debrominated byproduct in my Suzuki-Miyaura coupling. What are the likely causes?

A1: Debromination in Suzuki-Miyaura reactions is a classic problem that often arises from the formation of a palladium-hydride (Pd-H) species, which can compete with the desired cross-coupling pathway. Several factors can contribute to the formation of Pd-H species:

-

The Base: Strong bases, particularly alkoxides like sodium tert-butoxide, can promote the formation of Pd-H species. The choice of a milder base is often critical.

-

The Solvent: Protic solvents, such as alcohols, can serve as a source of hydrides. While some protocols tolerate or even require protic co-solvents, their role should be carefully evaluated if debromination is observed.

-

The Ligand: The electronic and steric properties of the phosphine ligand on the palladium catalyst play a crucial role. While bulky, electron-rich ligands are often necessary for the efficient coupling of challenging substrates, they can sometimes favor the reductive debromination pathway.

-

Temperature: Higher reaction temperatures can accelerate the rate of debromination.

-

Water Content: While many Suzuki couplings are performed in aqueous media, excessive water can be a proton source leading to hydrodehalogenation.

Q2: Can debromination occur during amide coupling or esterification of the carboxylic acid group?

A2: While less common than in palladium-catalyzed reactions, debromination during amide coupling or esterification is possible, particularly under harsh conditions. For instance:

-

Strong Bases: The use of very strong, non-nucleophilic bases to deprotonate the carboxylic acid could potentially lead to side reactions, although this is less likely to be a direct cause of debromination.

-

High Temperatures: Prolonged heating in the presence of certain reagents could promote decomposition and debromination.

-

Reagent Choice: Some older or less common coupling reagents might have components that can induce debromination, though modern peptide coupling reagents are generally very mild and chemoselective.[1][2]

It is generally advisable to use mild, well-established coupling reagents like HATU, HBTU, or EDC with HOBt at or near room temperature to minimize the risk of any side reactions.[3][4]

Q3: I'm performing a Buchwald-Hartwig amination and observing the debrominated starting material. How can I fix this?

A3: Similar to other palladium-catalyzed cross-couplings, debromination in Buchwald-Hartwig amination is a known side reaction.[5][6] The key is to optimize the reaction conditions to favor the C-N bond formation over the competing C-H bond formation. Consider the following:

-

Ligand Selection: The choice of ligand is paramount. For heteroaryl bromides, ligands like BrettPhos have shown great success in promoting amination while minimizing side reactions.[7]

-

Base Selection: Strong bases are required for the Buchwald-Hartwig reaction, but their nature can influence the extent of debromination. Lithium bis(trimethylsilyl)amide (LHMDS) has been shown to be effective and can sometimes have a "pseudo-protecting" effect on sensitive functional groups.[8]

-

Catalyst Precursor: The choice of palladium precursor can also be important. In some cases, using a pre-formed palladium-ligand complex can lead to more consistent results and lower levels of side products.

Q4: Can I avoid debromination by using a different cross-coupling reaction, like a Sonogashira or Heck coupling?

A4: While changing the reaction type is an option, debromination can still be a competing pathway in Sonogashira and Heck reactions.[1][9][10][11][12][13][14] The fundamental principles for avoiding it remain the same: careful selection of catalyst, ligand, base, solvent, and reaction temperature. For Sonogashira couplings, the use of a copper co-catalyst is typical, and its purity and handling can also influence the reaction outcome.[11] For Heck reactions, the choice of base and the electronic nature of the alkene coupling partner are critical factors.[1][9][12]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for troubleshooting debromination in specific reaction types.

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck)

If you are observing significant debromination in your cross-coupling reaction, a systematic approach to optimization is recommended. The following table outlines potential causes and recommended actions.

| Issue | Potential Cause(s) | Recommended Action(s) |

| High levels of debrominated byproduct | Inappropriate Ligand: The ligand may not be effectively promoting the desired reductive elimination over the hydrodehalogenation pathway. | Ligand Screening: Switch to a different class of ligand. For bromoimidazoles, consider bulky biaryl phosphine ligands (e.g., SPhos, XPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands. |

| Base is too strong or a source of hydrides: Strong alkoxide bases are often culprits. | Base Optimization: Switch to a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid strong alkoxide bases if possible. Ensure the base is of high purity. | |

| Sub-optimal Solvent: The solvent could be a hydride source (e.g., alcohols) or may not be ideal for the specific catalyst system. | Solvent Change: Use aprotic solvents like dioxane, THF, or toluene. If a protic co-solvent is necessary, minimize its amount. Ensure all solvents are anhydrous and of high purity. | |

| High Reaction Temperature: Elevated temperatures can favor the debromination pathway. | Temperature Reduction: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS. | |

| Presence of Hydride Impurities: Impurities in reagents or solvents can act as hydride donors. | Reagent and Solvent Purity: Use freshly purified solvents and high-purity reagents. Ensure the starting 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid is pure and free from residual reagents from its synthesis. | |

| Reaction with the carboxylic acid group is problematic | Coordination of the Carboxylate to Palladium: The carboxylate group can coordinate to the palladium center and inhibit catalysis or alter the reaction pathway. | Protecting Group Strategy: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the cross-coupling reaction. The ester can be hydrolyzed in a subsequent step. |

| Acid-Base Chemistry: The acidic proton of the carboxylic acid can react with the basic reagents, affecting their stoichiometry and the overall reaction environment. | Stoichiometry Adjustment: If not protecting the carboxylic acid, carefully consider the stoichiometry of the base to account for the acidic proton. |

The following diagram illustrates the desired cross-coupling pathway versus the competing debromination pathway in a generic palladium-catalyzed reaction.

Sources

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. hepatochem.com [hepatochem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. research.rug.nl [research.rug.nl]

- 8. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Synthesis of 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid. Recognizing the nuances of heterocyclic chemistry, this document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the challenges in preparing this valuable synthetic intermediate.

Troubleshooting Guide: Resolving Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, offering explanations grounded in chemical principles and providing actionable protocols.

Question 1: My bromination of 1-methyl-1H-imidazole-2-carboxylic acid is resulting in a complex mixture of products with a low yield of the desired 5-bromo isomer. What is causing this and how can I improve the regioselectivity?

Answer:

The bromination of the imidazole ring is a classic electrophilic aromatic substitution. The high electron density of the imidazole ring makes it highly reactive, which can lead to a lack of selectivity and the formation of multiple byproducts.[1] The primary issues are often over-bromination and lack of regiocontrol.

Potential Causes and Solutions:

-

Over-bromination: The imidazole ring is highly activated, and depending on the reaction conditions, you may be forming di- or even tri-brominated species. The use of a less reactive brominating agent and careful control of stoichiometry are crucial.

-

Lack of Regioselectivity: While the 5-position is generally favored for electrophilic attack in 1-substituted imidazoles due to electronic factors, substitution at other positions can occur, leading to isomeric impurities that are often difficult to separate.

Recommended Protocol for Selective Monobromination:

This protocol utilizes N-Bromosuccinimide (NBS), a milder and more manageable source of electrophilic bromine compared to liquid bromine.[2]

| Parameter | Recommendation | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a slow, controlled release of Br+, minimizing over-reaction.[1][2] |

| Stoichiometry | 1.0 - 1.1 equivalents of NBS | A slight excess may be needed to drive the reaction to completion, but a large excess will promote di-bromination. |

| Solvent | Acetonitrile or Tetrahydrofuran (THF) | Aprotic solvents are preferred to avoid side reactions. |

| Temperature | 0 °C to room temperature | Lower temperatures generally favor selectivity in electrophilic aromatic substitutions. |

| Reaction Monitoring | Thin Layer Chromatography (TLC) or HPLC | Carefully monitor the consumption of starting material to avoid prolonged reaction times that can lead to side products. |

Step-by-Step Experimental Protocol:

-

Dissolve 1-methyl-1H-imidazole-2-carboxylic acid (1.0 eq.) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction progress by TLC or HPLC.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Proceed with the work-up and purification as described in the purification section below.

Question 2: I have a persistent impurity in my final product that I am struggling to remove by column chromatography. How can I identify and eliminate it?

Answer:

Persistent impurities in the synthesis of 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid are common and often co-elute with the product due to similar polarities. The most likely culprits are unreacted starting material, the isomeric 4-bromo product, or a dibrominated species.

Impurity Identification:

A combination of analytical techniques is essential for unambiguous identification.

| Impurity | Identification via ¹H NMR | Identification via LC-MS |

| 1-methyl-1H-imidazole-2-carboxylic acid (Starting Material) | Absence of the characteristic singlet for the C4-H of the brominated product. Presence of two doublets for the C4-H and C5-H of the starting material. | A peak with a mass corresponding to the starting material (M+H)+. |

| 4-Bromo-1-methyl-1H-imidazole-2-carboxylic acid (Isomer) | The chemical shift of the remaining imidazole proton (at C5) will be different from that of the desired product's C4-proton. Cross-ring coupling constants may also differ.[3] | A peak with the same mass as the desired product, but likely a different retention time. |

| 4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid | Absence of any signals in the aromatic region for the imidazole ring protons. | A peak with a mass corresponding to the dibrominated product (M+H)+. |

Purification Strategies for a Polar Carboxylic Acid:

Due to the polar nature of the carboxylic acid and the imidazole ring, standard silica gel chromatography can be challenging.

-

Acid/Base Extraction: This is a highly effective method for purifying carboxylic acids.[4]

-

Dissolve the crude product in an organic solvent like ethyl acetate.

-

Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired carboxylic acid will move to the aqueous layer as its sodium salt, while less acidic impurities may remain in the organic layer.

-

Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral or weakly acidic impurities.

-

Carefully acidify the aqueous layer with cold 1M HCl to a pH of ~3-4. The pure product should precipitate out.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Recrystallization: If a solid is obtained, recrystallization is an excellent purification technique.[5]

-

Solvent Selection: Experiment with polar solvents in which the product has good solubility at high temperatures and poor solubility at low temperatures. Suitable candidates include water, ethanol, isopropanol, or mixtures like ethanol/water.

-

-

Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) HPLC can be more effective than normal-phase chromatography.[6]

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR chemical shift for the imidazole proton of 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid?

While the exact chemical shift can vary depending on the solvent, based on data from similar compounds like 5-bromo-1-methyl-1H-imidazole[7] and 5-bromo-1-methyl-1H-imidazole-2-carbaldehyde[8], the singlet for the C4-proton is expected to be in the range of δ 7.0-7.5 ppm. The N-methyl group will likely appear as a singlet around δ 3.7-4.0 ppm.

Q2: Can decarboxylation be a significant side reaction during the synthesis or work-up?

Decarboxylation of heterocyclic carboxylic acids can occur, particularly at elevated temperatures.[9] It is advisable to avoid excessive heat during the reaction and purification steps. If your reaction is run at high temperatures, you may see the formation of 5-bromo-1-methyl-1H-imidazole as a byproduct.

Q3: How stable is 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid? What are the optimal storage conditions?

Bromoimidazoles are generally stable compounds. However, like many carboxylic acids, it is best to store it in a cool, dry, and dark place. Long-term exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to hydrolysis or other degradation pathways.[10][11]

Q4: I am considering starting from the methyl ester of 1-methyl-1H-imidazole-2-carboxylic acid. What are the potential pitfalls of this approach?

Starting with the methyl ester is a viable strategy. You would first perform the bromination on the ester and then hydrolyze it to the carboxylic acid. The main considerations are:

-

Ester Hydrolysis Conditions: The final hydrolysis step, typically under basic conditions (e.g., NaOH or LiOH in a water/methanol mixture), needs to be carefully controlled.[12] Harsh conditions could potentially lead to side reactions on the bromo-imidazole ring. Subsequent acidification is required to isolate the carboxylic acid.

-

Additional Steps: This route adds an extra step to your synthesis, which may impact the overall yield.

Visualizing the Process

Workflow for Synthesis and Purification

Caption: A typical workflow for the synthesis and purification of the target compound.

Potential Impurity Formation Pathways

Caption: Common impurities arising from the bromination reaction.

References

-

Hassan, L. A., Omondi, B., & Nyamori, V. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Retrieved February 15, 2026, from [Link]

- Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116.

-

3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. Retrieved February 15, 2026, from [Link]

-

Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Tamaki, S., Kusamoto, T., & Tsurugi, H. (n.d.). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole-Coordinated Fe3 Cluster under Visible Light Irradiation. Osaka University Knowledge Archive. Retrieved February 15, 2026, from [Link]

-

Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved February 15, 2026, from [Link]

- Panday, A., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 253-273.

-

What is a good method for ester preparation between a nonpolar bulky molecule with a tertiary carboxylic acid group and a polar bromo alcohol? (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved February 15, 2026, from [Link]

-

Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6. (2022, April 27). Chemia. Retrieved February 15, 2026, from [Link]

-

Acid and Base hydrolysis, Reactions without metal ligand bond cleavage. (n.d.). e-PG Pathshala. Retrieved February 15, 2026, from [Link]

- Ye, L., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.

-

Direct monobromination of imidazole and N-methylimidazole. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved February 15, 2026, from [Link]

-

For highly polar compound, how to do the purification? (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

- Beckwith, R. C., Wang, T. X., & Margerum, D. W. (1996). Equilibrium and Kinetics of Bromine Hydrolysis. Inorganic Chemistry, 35(4), 995-1000.

-

Hydrolysis Reactions. (2025, March 18). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

-

Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Retrieved February 15, 2026, from [Link]

- Hossain, M., et al. (n.d.). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Beilstein Journal of Organic Chemistry.

-

Acidic and Basic Amide Hydrolysis. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2023, October 10). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

- Cox, R. A. (1997). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. Canadian Journal of Chemistry, 75(8), 1093-1099.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Bromination - Common Conditions [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 5. physics.emu.edu.tr [physics.emu.edu.tr]

- 6. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-BROMO-1-METHYL-1H-IMIDAZOLE(1003-21-0) 1H NMR spectrum [chemicalbook.com]

- 8. 5-BROMO-1-METHYL-1H-IMIDAZOLE-2-CARBALDEHYDE(79326-88-8) 1H NMR spectrum [chemicalbook.com]

- 9. Decarboxylation [organic-chemistry.org]

- 10. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.